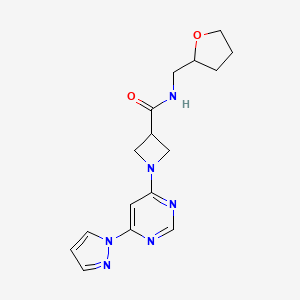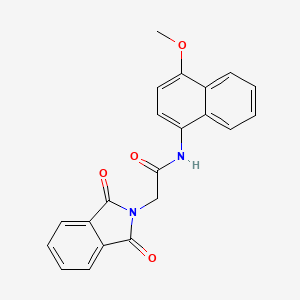
(4-(6-(Pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)(pyridin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a pyrimidine derivative . Pyrimidine derivatives are known for their wide range of pharmacological activities and are often used in the design of privileged structures in medicinal chemistry .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis
The molecular structure of similar compounds has been studied . For example, at 100 K, the crystal system of a similar compound was found to be triclinic, with a space group of P-1 .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For instance, it was shown that compound N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide exhibited four times higher activity than the standard drug PZA .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . For instance, at 100 K, the crystal system of a similar compound was found to be triclinic, with a space group of P-1 .Wissenschaftliche Forschungsanwendungen
Metabolism and Pharmacokinetics
The compound's metabolism, excretion, and pharmacokinetics have been studied in various species, including rats, dogs, and humans. It has been investigated as a dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes, demonstrating rapid absorption and primarily undergoing metabolism through hydroxylation, amide hydrolysis, and N-dealkylation processes. The majority of the administered dose is detected in urine and feces, indicating its elimination through both metabolism and renal clearance (Sharma et al., 2012).
Anticancer Activity
Several studies have shown the anticancer activity of compounds structurally related to (4-(6-(Pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)(pyridin-4-yl)methanone. For example, anthranilamide–pyrazolo[1,5‐a]pyrimidine conjugates have shown promising results in cervical cancer cells, inducing cell cycle arrest and activating the p53 pathway (Kamal et al., 2012).
Antimicrobial Activity
Novel 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamides have been synthesized and displayed significant antimicrobial activity against various microbial strains, indicating potential applications in combating bacterial infections (Desai et al., 2016).
Wirkmechanismus
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s suggested that similar compounds inhibit the activity of certain enzymes, such as tyrosine kinases . This inhibition could lead to changes in cellular processes, potentially contributing to the compound’s biological effects.
Biochemical Pathways
Similar compounds have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect multiple biochemical pathways.
Result of Action
Similar compounds have shown significant activity against certain strains of mycobacterium tuberculosis , suggesting that this compound may also have potent biological effects.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
pyridin-4-yl-[4-[6-(pyridin-2-ylamino)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O/c27-19(15-4-7-20-8-5-15)26-11-9-25(10-12-26)18-13-17(22-14-23-18)24-16-3-1-2-6-21-16/h1-8,13-14H,9-12H2,(H,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRNGRBNWAAKJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)NC3=CC=CC=N3)C(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

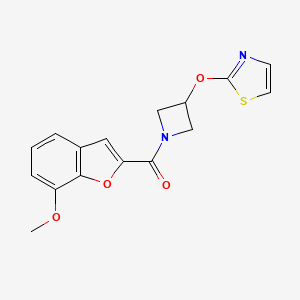
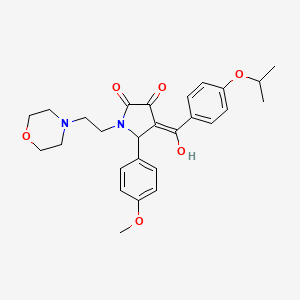
![N-[(3-phenyl-1,2-oxazol-5-yl)methyl]formamide](/img/structure/B2980567.png)

![3-(3-fluoro-4-methylphenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide](/img/structure/B2980569.png)
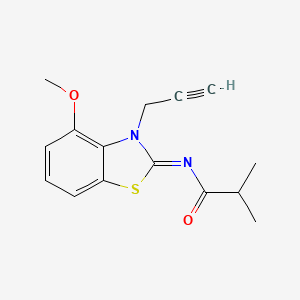
![3-[(3,4-dichlorophenyl)methylsulfanyl]-4-ethyl-5-[(E)-2-phenylethenyl]-1,2,4-triazole](/img/structure/B2980571.png)
![N-cyclohexyl-2-({4-(4-methylphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B2980573.png)
![1-[(2-chloro-4-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2980574.png)
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2980577.png)
![9-(furan-2-ylmethyl)-3-(2-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2980578.png)
![N-(3-methoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2980579.png)
